molecular formula C9H14N2O B1294755 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile CAS No. 681247-26-7

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile

Cat. No.: B1294755
CAS No.: 681247-26-7
M. Wt: 166.22 g/mol
InChI Key: DTDZOHAJINLELT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H14N2O It is characterized by the presence of a pyrrolidine ring attached to a nitrile group and a ketone functional group

Preparation Methods

The synthesis of 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile typically involves the reaction of 2,2-dimethyl-3-oxopropanenitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions where the pyrrolidine ring or other functional groups are replaced by different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile can be compared with other similar compounds, such as:

    2,2-Dimethyl-3-oxopropanenitrile: Lacks the pyrrolidine ring, making it less complex.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different functional groups attached, leading to varied chemical properties and applications.

The uniqueness of this compound lies in its combination of a nitrile group, a ketone group, and a pyrrolidine ring, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

2,2-dimethyl-3-oxo-3-pyrrolidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDZOHAJINLELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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